

Physical and chemical properties of 2-Cyclopropylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropylbenzaldehyde

Cat. No.: B2442096

[Get Quote](#)

An In-depth Technical Guide to **2-Cyclopropylbenzaldehyde**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist Introduction

2-Cyclopropylbenzaldehyde is an aromatic aldehyde characterized by the presence of a cyclopropyl group at the ortho-position to the formyl group. This unique structural arrangement, combining the reactivity of an aldehyde with the distinct electronic and conformational properties of a cyclopropyl ring, makes it a valuable building block in organic synthesis. The cyclopropyl moiety is of particular interest in medicinal chemistry, often regarded as a "privileged" structural motif. Its incorporation can significantly influence the pharmacological profile of a molecule.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **2-Cyclopropylbenzaldehyde**, its synthesis and reactivity, and its applications for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental properties of **2-Cyclopropylbenzaldehyde** are summarized below. These data are crucial for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

Property	Value	Source(s)
CAS Number	20034-51-9	[2] [3]
Molecular Formula	C ₁₀ H ₁₀ O	[2] [3]
Molecular Weight	146.19 g/mol	[2] [3] [4]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	234.7 ± 19.0 °C (Predicted)	[5]
Density	1.132 ± 0.06 g/cm ³ (Predicted)	[5]
Storage Conditions	2-8°C, under an inert atmosphere	[5] [6] [7]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is fundamental to verifying the structure and purity of **2-Cyclopropylbenzaldehyde**. Below is an expert interpretation of its expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Cyclopropylbenzaldehyde** is dominated by the vibrational modes of its key functional groups. A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.[\[8\]](#)[\[9\]](#) Additionally, two distinct C-H stretching bands for the aldehyde proton can be anticipated around 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[\[9\]](#) The presence of the aromatic ring will be indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

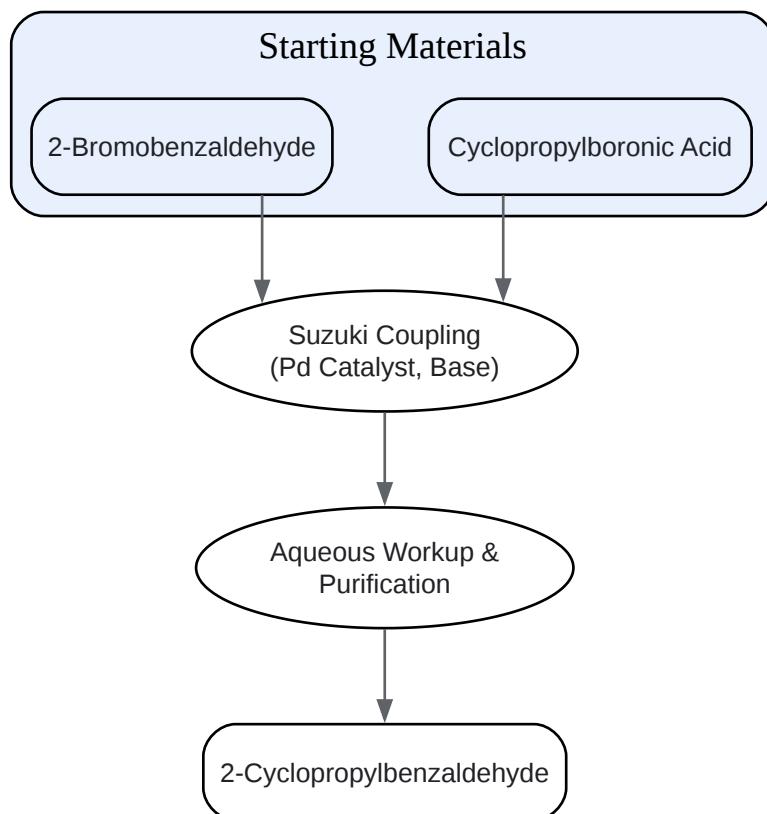
¹H NMR: The proton NMR spectrum provides unambiguous evidence for the structure.

- Aldehydic Proton: A highly deshielded singlet is expected between δ 9.5-10.5 ppm.[\[9\]](#)

- Aromatic Protons: The four protons on the disubstituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm), likely as complex multiplets due to their differing chemical environments and spin-spin coupling.[8]
- Cyclopropyl Protons: The protons of the cyclopropyl ring will resonate in the upfield region, typically between δ 0.5-2.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling.[2]

^{13}C NMR: The carbon NMR spectrum will show characteristic resonances.

- Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm.[9]
- Aromatic Carbons: Carbons of the benzene ring will appear between δ 120-150 ppm.
- Cyclopropyl Carbons: The carbons of the cyclopropyl group will be found in the upfield region, typically below δ 30 ppm.


Mass Spectrometry (MS)

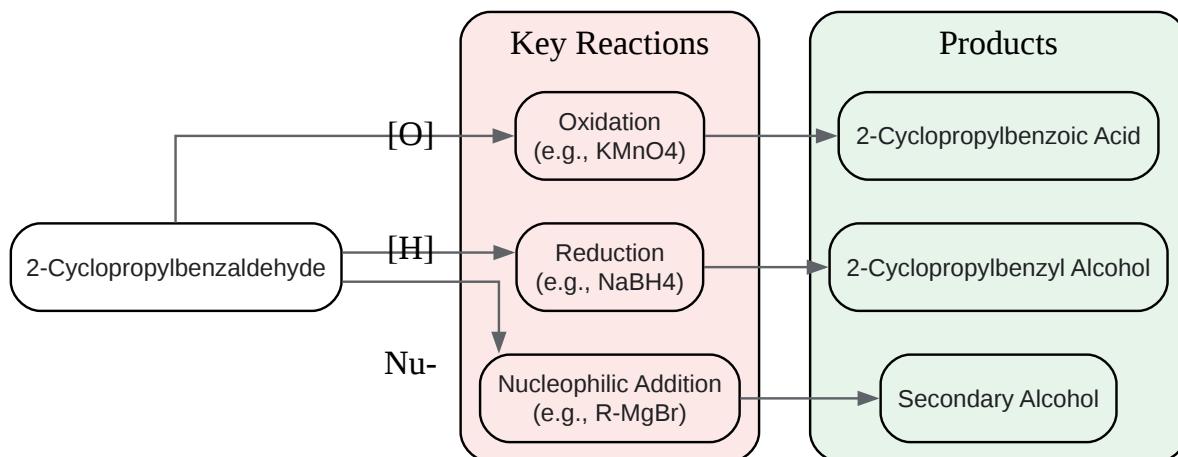
In mass spectrometry, **2-Cyclopropylbenzaldehyde** is expected to show a molecular ion peak (M^+) at an m/z value corresponding to its molecular weight, approximately 146.07.[2][10]

Synthesis and Chemical Reactivity

Synthetic Approaches

While specific, detailed synthetic procedures for **2-Cyclopropylbenzaldehyde** are not extensively published, established organometallic cross-coupling reactions provide a reliable pathway. A plausible and efficient method involves the Suzuki coupling of 2-bromobenzaldehyde with cyclopropylboronic acid, catalyzed by a palladium complex. This approach is widely used for the formation of carbon-carbon bonds.[11] An alternative one-pot, two-step procedure could involve the reduction of a suitable Weinreb amide followed by a cross-coupling reaction.[12]

[Click to download full resolution via product page](#)


Caption: Plausible synthesis of **2-Cyclopropylbenzaldehyde** via Suzuki coupling.

Key Chemical Reactions

The reactivity of **2-Cyclopropylbenzaldehyde** is dictated by its aldehyde functionality and the electronic influence of the ortho-cyclopropyl group.

- Nucleophilic Addition: The aldehyde group is susceptible to attack by nucleophiles, a cornerstone of its utility in synthesis. This includes reactions with Grignard reagents, organolithium compounds, and Wittig reagents to form secondary alcohols and alkenes, respectively.
- Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding 2-cyclopropylbenzoic acid using common oxidizing agents like potassium permanganate or chromic acid. Conversely, it can be reduced to 2-cyclopropylbenzyl alcohol with reducing agents such as sodium borohydride.

- Reductive Amination: This compound is an excellent substrate for reductive amination, reacting with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines, which are common scaffolds in pharmaceuticals.

[Click to download full resolution via product page](#)

Caption: Reactivity profile of **2-Cyclopropylbenzaldehyde**.

Role in Drug Discovery and Development

The cyclopropyl group is a bioisostere for phenyl rings and double bonds, offering a unique combination of steric and electronic properties. Its incorporation into drug candidates can lead to several advantages:

- Enhanced Potency: The rigid conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target receptor.[\[1\]](#)
- Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[\[1\]](#)
- Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and aqueous solubility, which are critical for optimizing a drug's pharmacokinetic profile.[\[1\]](#)

2-Cyclopropylbenzaldehyde serves as a key starting material for introducing this valuable fragment into larger, more complex molecules. It is an ideal candidate for use in diversity-oriented synthesis and the creation of compound libraries for high-throughput screening in drug discovery programs.[13][14] Its aldehyde handle allows for a wide array of subsequent chemical transformations, including multicomponent reactions and "click chemistry" applications.[13][15]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Cyclopropylbenzaldehyde** is associated with the following hazards:

- H302: Harmful if swallowed[2][16]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2][16]
- H335: May cause respiratory irritation[2]

Precautionary Measures: When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] All manipulations should be performed in a well-ventilated fume hood.[18] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5][18]

Conclusion

2-Cyclopropylbenzaldehyde is a versatile and valuable reagent in modern organic chemistry and medicinal chemistry. Its unique combination of a reactive aldehyde group and a conformationally constrained, metabolically robust cyclopropyl ring makes it an attractive building block for the synthesis of novel chemical entities. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Cyclopropylbenzaldehyde | C10H10O | CID 15473324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Matrix Scientific 2-CYCLOPROPYL-BENZALDEHY-500MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. 2-CYCLOPROPYLBENZALDEHYDE CAS#: 20034-51-9 [m.chemicalbook.com]
- 6. 2-CYCLOPROPYLBENZALDEHYDE | BoroPharm Inc. [boropharm.com]
- 7. 2-CYCLOPROPYLBENZALDEHYDE | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. PubChemLite - 2-cyclopropylbenzaldehyde (C10H10O) [pubchemlite.lcsb.uni.lu]
- 11. 4-CYCLOPROPYLBENZALDEHYDE | 20034-50-8 [chemicalbook.com]
- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. cpachem.com [cpachem.com]
- 17. fishersci.be [fishersci.be]
- 18. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [Physical and chemical properties of 2-Cyclopropylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2442096#physical-and-chemical-properties-of-2-cyclopropylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com